6-Cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
Overview
Description
6-Cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is a chemical compound that belongs to the carbazole family Carbazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the following steps:
Starting Materials: The synthesis begins with cyclohexylamine and a suitable carbazole precursor.
Cyclization Reaction: The cyclization is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated carbazole derivatives.
Scientific Research Applications
6-Cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one has diverse applications in scientific research:
Medicinal Chemistry: It is studied for its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in organic electronics and optoelectronic devices.
Mechanism of Action
The mechanism of action of 6-Cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can vary, but they often include inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Carbazole: The parent compound of the carbazole family, known for its wide range of biological activities.
6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one: A similar compound with a methyl group instead of a cyclohexyl group.
6-Phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-one: A compound with a phenyl group, offering different chemical properties.
Uniqueness
6-Cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is unique due to the presence of the cyclohexyl group, which can influence its chemical reactivity and potential applications. This structural variation can lead to different biological activities and material properties compared to other carbazole derivatives.
Properties
IUPAC Name |
6-cyclohexyl-2,3,4,9-tetrahydrocarbazol-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c20-17-8-4-7-14-15-11-13(12-5-2-1-3-6-12)9-10-16(15)19-18(14)17/h9-12,19H,1-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSAHOUURMCGEEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC3=C(C=C2)NC4=C3CCCC4=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90336522 | |
Record name | 6-Cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90336522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135897-70-0 | |
Record name | 6-Cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90336522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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